Cas no 1513882-52-4 (Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester)

Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a specialized chemical intermediate used in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its key structural features include a pyrazolo[3,4-d]pyrimidine core with an iodine substituent, enhancing reactivity for cross-coupling reactions, and tert-butyl ester groups that improve stability and solubility. This compound is valuable for constructing complex heterocyclic frameworks due to its selective reactivity and compatibility with various synthetic conditions. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications.
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester structure
1513882-52-4 structure
Product Name:Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
CAS No:1513882-52-4
MF:C15H20IN5O4
MW:461.254875183105
MDL:MFCD29924751
CID:4607856
PubChem ID:119081422
Update Time:2025-06-03

Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
    • 1513882-52-4
    • CS-B0965
    • AKOS037650566
    • CS-14992
    • C12952
    • Imidodicarbonicacid,2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-,1,3-bis(1,1-dimethylethyl)ester
    • tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    • MDL: MFCD29924751
    • Inchi: 1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20)
    • InChI Key: QGYLHBIKQBTBNK-UHFFFAOYSA-N
    • SMILES: IC1=C2C(N=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=NN1

Computed Properties

  • Exact Mass: 461.05600g/mol
  • Monoisotopic Mass: 461.05600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 110
  • XLogP3: 3.1

Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester Pricemore >>

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Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester Related Literature

Additional information on Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester

Recent Advances in the Study of Imidodicarbonic Acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) Ester (CAS: 1513882-52-4)

The compound Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS: 1513882-52-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique pyrazolo[3,4-d]pyrimidine core, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic utility.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a key intermediate in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The presence of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety in this compound suggests its potential as a versatile scaffold for the design of selective kinase inhibitors. Studies have demonstrated that modifications to the tert-butyl groups and the imidodicarbonic acid moiety can significantly influence the compound's binding affinity and selectivity towards specific kinase targets.

In addition to its synthetic applications, recent investigations have explored the biological activity of this compound. Preliminary in vitro studies have shown promising results, with the compound exhibiting inhibitory effects on certain kinase pathways implicated in tumor growth and proliferation. These findings highlight its potential as a lead compound for further optimization and preclinical evaluation. However, detailed mechanistic studies and in vivo evaluations are still needed to fully understand its therapeutic potential and safety profile.

The chemical stability and reactivity of Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester have also been investigated. Researchers have reported that the compound exhibits good stability under standard laboratory conditions, making it suitable for further chemical modifications. The iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring provides a handle for further functionalization via cross-coupling reactions, enabling the introduction of diverse substituents to modulate its biological activity.

Despite these advances, challenges remain in the large-scale synthesis and purification of this compound. Recent efforts have focused on developing more efficient synthetic routes and purification techniques to ensure high yields and purity, which are critical for its application in drug discovery. Additionally, the need for comprehensive toxicological studies to assess its safety and potential side effects has been emphasized by researchers in the field.

In conclusion, Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester represents a promising candidate for further research in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for the development of novel kinase inhibitors. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanism of action, and evaluating its efficacy in relevant disease models. The continued exploration of this compound and its derivatives is expected to contribute significantly to the advancement of targeted therapies in oncology and beyond.

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